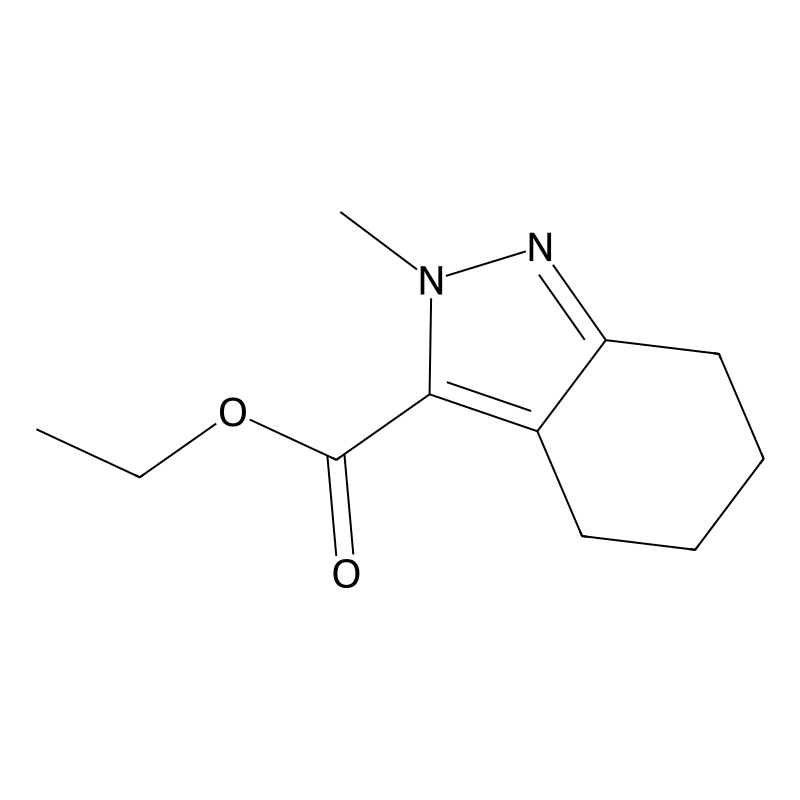

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Biological Activities:

Studies suggest that EMTHIC may possess various biological activities, including:

- Antibacterial activity: EMTHIC has been shown to exhibit antibacterial properties against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli [].

- Antifungal activity: Research suggests that EMTHIC may also have antifungal activity against some fungal strains [].

- Antioxidant activity: Studies have reported that EMTHIC exhibits antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 208.26 g/mol. It is characterized by its unique structure, which includes an ethyl ester functional group attached to a tetrahydro-indazole core. This compound is notable for its potential in various scientific fields, particularly in medicinal chemistry and biological research.

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

- Substitution: It participates in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

These reactions are critical for modifying the compound's structure and enhancing its biological activity.

Research indicates that ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate exhibits various biological activities. It has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. The compound influences cellular processes by modulating cell signaling pathways and gene expression, particularly in inflammatory responses. Its interactions with enzymes involved in metabolic pathways suggest that it may act as either an inhibitor or an activator depending on the specific context.

The synthesis of ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate typically involves cyclization reactions. A common method includes:

- Starting Materials: Ethyl acetoacetate and hydrazine hydrate.

- Cyclization: The reaction is performed under acidic conditions with heating to reflux to facilitate cyclization.

- Purification: Post-reaction purification methods are employed to isolate the final product.

In industrial applications, continuous flow reactors may be utilized to enhance yield and purity while minimizing waste.

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate has diverse applications across several fields:

- Chemistry: Serves as a building block for synthesizing more complex indazole derivatives.

- Biology: Investigated for potential biological activities that could lead to new therapeutic agents.

- Medicine: Explored for drug development purposes due to its promising biological properties.

- Industry: Used in developing agrochemicals and other industrial applications .

The compound's interactions with various biomolecules are significant for understanding its biological activity. Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate has been observed to modulate enzyme activity and influence metabolic pathways. These interactions can alter enzyme conformation and activity, leading to changes in metabolic flux and metabolite levels within cells. Such studies are crucial for elucidating the mechanisms underlying its pharmacological effects.

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate can be compared with several similar compounds:

| Compound Name | Unique Features |

|---|---|

| Ethyl 1H-indazole-3-carboxylate | Different structural configuration affecting reactivity. |

| Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate | Variation in ester group influencing biological activity. |

| 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | Lacks ethyl group; different solubility and reactivity. |

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate's specific ethyl ester functional group enhances its reactivity and pharmacokinetic properties compared to these similar compounds . This uniqueness makes it a valuable candidate for specific applications in medicinal chemistry and drug development.